N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
CAS No.: 946231-69-2
Cat. No.: VC7671247
Molecular Formula: C18H22ClN5O2
Molecular Weight: 375.86
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946231-69-2 |
---|---|
Molecular Formula | C18H22ClN5O2 |
Molecular Weight | 375.86 |
IUPAC Name | N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Standard InChI | InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) |
Standard InChI Key | QQJWMESARLMZPE-UHFFFAOYSA-N |
SMILES | CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide combines three key domains:
-
Pyrimidine Ring: A 6-ethoxy-2-methylpyrimidin-4-yl group, contributing electron-rich aromaticity and hydrogen-bonding capabilities.
-
Piperazine Linker: A six-membered diamine ring enabling conformational flexibility and serving as a scaffold for target engagement.
-
4-Chlorophenyl Carboxamide: A hydrophobic aromatic group with potential π-π stacking interactions and metabolic stability enhancements.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClN₅O₂ |
Molecular Weight | 375.86 g/mol |
logP (Predicted) | 3.7 ± 0.3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 48.9 Ų |
The compound’s moderate lipophilicity (logP ≈ 3.7) suggests balanced membrane permeability and solubility, while its polar surface area aligns with oral bioavailability benchmarks for central nervous system drugs. The 4-chlorophenyl group enhances metabolic stability compared to unsubstituted phenyl analogs, as evidenced by studies on related piperazine-carboxamides .
Synthesis and Optimization Strategies
Synthetic Route Overview
The synthesis of N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves three sequential stages:
Pyrimidine Core Assembly
Ethyl acetoacetate and guanidine carbonate undergo cyclocondensation under acidic conditions (HCl, ethanol, reflux) to yield 6-ethoxy-2-methylpyrimidin-4-ol. Subsequent chlorination using POCl₃ converts the hydroxyl group to a chloride, facilitating nucleophilic substitution.
Piperazine Coupling
The chloropyrimidine intermediate reacts with piperazine in dimethylformamide (DMF) at 80°C, displacing the chloride to form 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine. Catalytic triethylamine accelerates the reaction, achieving yields >75%.
Amidation with 4-Chloroaniline
The piperazine intermediate undergoes carboxamide formation via reaction with 4-chlorophenyl isocyanate in tetrahydrofuran (THF). Alternatively, a two-step protocol using carbonyl diimidazole (CDI) activation followed by amine coupling ensures higher purity (>95% by HPLC).
Industrial-Scale Considerations
-
Continuous Flow Reactors: Microreactor systems reduce reaction times from hours to minutes for the cyclocondensation step, improving throughput.
-
Crystallization Optimization: Anti-solvent crystallization with heptane enhances product purity to >99% while minimizing residual DMF.
Biological Activity and Mechanistic Insights
Compound | IC₅₀ (VEGFR2, nM) | Cell Line (IC₅₀, μM) |
---|---|---|
2-Chlorophenyl Analog | 12.4 ± 1.2 | HeLa: 8.2 ± 0.9 |
4-Fluorophenyl Analog | 9.8 ± 0.7 | MCF-7: 6.5 ± 0.4 |
Target Compound (Predicted) | 10.1–15.3 | HepG2: 7.8–9.1 |
The 4-chloro substitution may enhance intracellular retention compared to fluoro analogs due to increased halogen bonding with target residues .
Antimicrobial Activity
Piperazine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria. The chlorophenyl moiety disrupts bacterial membrane integrity, as shown in time-kill assays against Staphylococcus aureus (MIC = 4 μg/mL for 2-chloro analog). Modifications at the pyrimidine 6-position (ethoxy vs. methoxy) influence solubility and potency, with ethoxy groups conferring superior pharmacokinetic profiles.
Comparative Structural Analysis
Substituent Effects on Bioactivity
-
Chlorophenyl Position: Para-substitution (4-chloro) enhances target selectivity over ortho-substituted analogs by reducing steric hindrance during receptor binding .
-
Pyrimidine Substitutions: Ethoxy groups at position 6 improve metabolic stability compared to dimethylamino groups, which undergo rapid N-demethylation in vivo .
Table 3: Structural Modifications and Pharmacological Outcomes
Modification Site | 2-Chloro | 4-Chloro (Target) | 6-Dimethylamino |
---|---|---|---|
VEGFR2 IC₅₀ (nM) | 12.4 | 10.1* | 18.9 |
Metabolic Stability (t₁/₂) | 2.1 h | 3.8 h* | 0.9 h |
Aqueous Solubility (mg/mL) | 0.12 | 0.09* | 0.45 |
*Predicted values based on QSAR modeling of analog data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume